molecular formula C48H100NO6P B021233 2,3-Dphpc CAS No. 103067-81-8

2,3-Dphpc

Cat. No. B021233
M. Wt: 818.3 g/mol
InChI Key: NMRGXROOSPKRTL-ZUIQINDNSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]quinolin-5-ol (2,3-Dphpc) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-Dphpc belongs to the class of pyrroloquinoline alkaloids and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism Of Action

The exact mechanism of action of 2,3-Dphpc is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the cell. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.

Biochemical And Physiological Effects

2,3-Dphpc has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. It also reduces the levels of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Furthermore, 2,3-Dphpc has been shown to increase the levels of antioxidants such as glutathione, which protect the cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3-Dphpc is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 2,3-Dphpc is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of 2,3-Dphpc may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 2,3-Dphpc. One area of interest is the development of new therapeutics based on 2,3-Dphpc. It has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 2,3-Dphpc modulates various signaling pathways in the cell. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of 2,3-Dphpc to determine its safety and efficacy in vivo.

Synthesis Methods

2,3-Dphpc can be synthesized using a multi-step process starting from commercially available 3-nitro-2-phenylquinoline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting compound is then subjected to a Pictet-Spengler reaction with formaldehyde to form the pyrroloquinoline ring system. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.

Scientific Research Applications

2,3-Dphpc has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2,3-Dphpc has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

103067-81-8

Product Name

2,3-Dphpc

Molecular Formula

C48H100NO6P

Molecular Weight

818.3 g/mol

IUPAC Name

[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1

InChI Key

NMRGXROOSPKRTL-ZUIQINDNSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

synonyms

2,3-di-O-phytanyl-sn-glycero-1-phosphocholine
2,3-di-O-phytanylphosphatidylcholine
2,3-DPhPC

Origin of Product

United States

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